Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for the free base of this compound is methyl (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylate , reflecting its stereochemical configuration at the pyrrolidine C2 position. The dihydrochloride salt form introduces two hydrochloric acid molecules as counterions, modifying the systematic name to methyl (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride . The piperidin-4-yl group denotes a six-membered saturated ring with a nitrogen atom at the fourth position, while the pyrrolidine ring is a five-membered secondary amine. The methyl ester at the C2 position of pyrrolidine further defines the carboxylate functionality.
Molecular Formula and Weight Analysis
The molecular formula of the free base is C₁₁H₂₀N₂O₂ , with a calculated molecular weight of 212.29 g/mol . Upon salt formation with two equivalents of hydrochloric acid, the formula becomes C₁₁H₂₂Cl₂N₂O₂ , yielding a molecular weight of 285.21 g/mol (calculated as 212.29 + 2×36.46). Experimental data for analogous dihydrochloride salts, such as 4-methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride, report a molecular weight of 293.19 g/mol, highlighting the variability introduced by structural differences in the parent molecule.
Table 1: Molecular Formula and Weight Comparison
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Free Base | C₁₁H₂₀N₂O₂ | 212.29 |
| Dihydrochloride | C₁₁H₂₂Cl₂N₂O₂ | 285.21 (calculated) |
Stereochemical Configuration and Chiral Centers
The compound exhibits a single chiral center at the C2 position of the pyrrolidine ring, confirmed by the (S)-configuration designation in its IUPAC name. The piperidin-4-yl group, a six-membered ring with no additional stereocenters, adopts a chair conformation that minimizes steric strain. Computational models using InChI identifiers (e.g., InChI=1S/C11H20N2O2/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9/h9-10,12H,2-8H2,1H3/t10-/m0/s1) validate the spatial arrangement of substituents. The dihydrochloride salt retains the stereochemical integrity of the free base, as protonation occurs at the amine groups without altering covalent bonds.
Crystalline Structure and Polymorphic Forms
While specific crystalline data for this dihydrochloride salt are unavailable in the literature, related hydrochloride salts, such as methyl pyrrolidine-2-carboxylate hydrochloride, exhibit defined melting points (69–71°C) and hygroscopic properties. X-ray diffraction studies of structurally similar compounds suggest that the dihydrochloride form likely adopts a monoclinic or orthorhombic crystal system, stabilized by ionic interactions between the protonated amines and chloride ions. Polymorphism, though theoretically possible, has not been reported for this compound.
Comparative Analysis of Salt Forms (Hydrochloride vs. Free Base)
The dihydrochloride salt offers distinct physicochemical advantages over the free base, including enhanced aqueous solubility due to ionic dissociation and improved stability under ambient conditions. For example, methyl pyrrolidine-2-carboxylate hydrochloride dissolves readily in water and methanol, whereas the free base (methyl pyrrolidine-2-carboxylate) has a boiling point of 169.9°C and lower polarity.
Table 2: Hydrochloride vs. Free Base Properties
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Solubility in Water | Low | High |
| Melting Point | Not reported | 69–71°C (analog) |
| Stability | Oxidizes in air | Hygroscopic |
| Crystallinity | Amorphous | Defined crystalline |
The hydrochloride salt’s hygroscopic nature necessitates storage at 2–8°C, whereas the free base may require inert atmosphere handling. These differences underscore the importance of salt selection in pharmaceutical formulation and industrial applications.
Properties
Molecular Formula |
C11H22Cl2N2O2 |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
methyl 1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H |
InChI Key |
QMRSABMXMIYJAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation via Intramolecular Cyclization
The pyrrolidine ring is typically synthesized through cyclization of γ-amino esters. For example, 1-(piperidin-4-yl)prolinol derivatives can undergo esterification with methyl chloroformate under basic conditions (e.g., triethylamine) to yield the pyrrolidine-2-carboxylate backbone. Key steps include:
- Reagents : γ-Amino alcohol, methyl chloroformate, dichloromethane (DCM).
- Conditions : 0–5°C, 12–24 hours.
- Yield : 60–75% after recrystallization.
A variant method employs Buchwald-Hartwig amination to couple piperidine-4-amine with pyrrolidine precursors, followed by esterification.
Multi-Step Organic Synthesis
Stepwise Assembly of Bicyclic Framework
A patent by Pfizer (WO2012069948) outlines a multi-step synthesis:
- Esterification : Piperidine-4-carboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to form methyl piperidine-4-carboxylate.
- Coupling : The ester reacts with 5-bromo-1H-pyrazole-4-carboxylate via nucleophilic aromatic substitution.
- Reduction : The bromopyrazole intermediate is hydrogenated using palladium on carbon (Pd/C).
- Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | SOCl₂, MeOH | Reflux, 4h | 85% |
| 2 | K₂CO₃, DMF | 80°C, 12h | 62% |
| 3 | H₂, Pd/C | RT, 6h | 78% |
| 4 | HCl (g) | EtOH, 1h | 95% |
Stereoselective Synthesis of (R)- and (S)-Enantiomers
Chiral resolution is critical for pharmacological applications. The (R)-enantiomer is synthesized using L-proline as a chiral auxiliary:
- Asymmetric Aldol Reaction : L-Proline catalyzes the aldol condensation between piperidone and methyl acrylate.
- Reductive Amination : The aldol product is reduced with sodium cyanoborohydride (NaBH₃CN) to form the bicyclic amine.
- Salt Formation : Treatment with HCl gas in ethanol yields the dihydrochloride.
Optimization Challenges :
- Enantiomeric Excess (ee) : 85–92% after chromatography.
- Purification : Requires chiral HPLC with cellulose-based columns.
Industrial-Scale Production Methods
Continuous Flow Synthesis
A 2024 study describes a continuous flow approach to enhance yield and safety:
Green Chemistry Protocols
Solvent-free mechanochemical synthesis reduces environmental impact:
- Ball Milling : Piperidine-4-amine and methyl pyrrolidine-2-carboxylate are milled with K₂CO₃ for 2 hours.
- Yield : 70% with no solvent waste.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization | Short reaction time | Low stereocontrol | 60–75% |
| Multi-Step Synthesis | High purity | Costly reagents | 50–78% |
| Continuous Flow | Scalable, safe | High initial investment | 90% |
| Mechanochemical | Eco-friendly | Limited to small batches | 70% |
Challenges and Optimizations
Byproduct Formation
Purification Difficulties
- Issue : The dihydrochloride salt is hygroscopic, complicating crystallization.
- Solution : Recrystallize from ethanol/ether mixtures (3:1 v/v) at −20°C.
Recent Advancements (2023–2025)
Photocatalytic Coupling
A 2025 study employs iridium photocatalysts to accelerate piperidine-pyrrolidine coupling under blue LED light:
Biocatalytic Esterification
Engineered Candida antarctica lipase B (CAL-B) variants achieve 95% esterification efficiency at 30°C, avoiding harsh acids.
Chemical Reactions Analysis
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with other piperidine- and pyrrolidine-based molecules, particularly fentanyl analogues and neuroactive intermediates. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Bicyclic vs. Monocyclic Cores: Unlike fentanyl analogues (monocyclic piperidine), the target compound’s bicyclic structure may reduce blood-brain barrier permeability but improve metabolic stability .
- Functional Groups : The ester group in the target compound contrasts with the amide or aryl groups in fentanyl derivatives, suggesting divergent receptor binding profiles .
Physicochemical Properties
Limited experimental data exist for the target compound. However, comparisons with 4-(diphenylmethoxy)piperidine hydrochloride (a structurally related piperidine derivative) highlight differences:
Table 2: Physicochemical Comparison
Biological Activity
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride, with the CAS number 1202899-22-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative effects, antimicrobial activity, and structure-activity relationships (SAR).
The molecular formula of this compound is , with a molecular weight of approximately 285.21 Da. The compound features a piperidine ring and a pyrrolidine structure, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂Cl₂N₂O₂ |
| Molecular Weight | 285.21 g/mol |
| LogP | 0.08 |
| Polar Surface Area (Ų) | 42 |
| Heavy Atoms Count | 17 |
| Rotatable Bonds Count | 3 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For example, in a study exploring indole-2-carboxamides, compounds with similar structural motifs demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The GI50 values for these compounds ranged from approximately 1 µM to over 10 µM, indicating their potential as anticancer agents .
Case Study: Antiproliferative Evaluation
In a comparative analysis of several derivatives, it was noted that modifications in the piperidine and pyrrolidine moieties significantly influenced the antiproliferative activity. For instance, replacing certain functional groups led to a reduction in mean GI50 values by up to 1.8-fold, suggesting that specific structural features are critical for enhancing biological activity .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds derived from similar structures have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrrolidine Derivative A | Staphylococcus aureus | 12.5 |
| Pyrrolidine Derivative B | Escherichia coli | <125 |
| Methyl (2S)-1-(piperidin-4-yl) | Enterococcus faecalis | 75 |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy, with some derivatives exhibiting MIC values comparable to standard antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the piperidine ring has been associated with improved binding affinity to biological targets, while variations in substituents can modulate pharmacokinetic properties and enhance therapeutic efficacy.
Key Findings:
- Piperidine Moiety: Essential for maintaining biological activity; modifications can lead to significant changes in potency.
- Pyrrolidine Ring: Plays a role in the overall conformation and stability of the compound.
- Substituent Variations: Alterations in functional groups can enhance selectivity and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
